

# Application of CRISPR-Cas9 to Study Vigilin Function

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## Compound of Interest

Compound Name: *vigilin*

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These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to investigate the function of **vigilin**, a highly conserved RNA-binding protein. **Vigilin**'s involvement in diverse cellular processes, including RNA metabolism, DNA damage repair, and lipid homeostasis, makes it a compelling target for research and potential therapeutic intervention. The protocols outlined below offer a robust framework for creating **vigilin** knockout cell lines and assessing the functional consequences of its depletion.

## Introduction to Vigilin

**Vigilin**, also known as High-Density Lipoprotein Binding Protein (HDLBP), is a large, evolutionarily conserved protein characterized by 14-15 K homology (KH) domains, which are typically associated with RNA binding. It is ubiquitously expressed and has been implicated in a multitude of cellular functions, including:

- **RNA Metabolism:** **Vigilin** binds to over 700 mRNAs and is involved in RNA export, transport, stability, and the regulation of translation.[\[1\]](#)
- **DNA Damage Repair:** It plays a crucial role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair by interacting with and facilitating the recruitment of RAD51 and BRCA1 to damage sites.[\[2\]](#)[\[3\]](#)

- Lipid Metabolism: **Vigilin** regulates the secretion of very-low-density lipoprotein (VLDL) by modulating the translation of apolipoprotein B (ApoB) mRNA.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Gene Regulation: It can compete with the RNA-binding protein HuR to regulate the expression of the proto-oncogene c-fms, thereby influencing cancer cell invasion.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Given its multifaceted roles, elucidating the precise functions of **vigilin** is critical for understanding normal cellular physiology and various disease states, including cancer and metabolic disorders.

## Application of CRISPR-Cas9 for Vigilin Functional Studies

The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of the **vigilin** gene (HDLBP).[\[9\]](#)[\[10\]](#)[\[11\]](#) This loss-of-function approach allows researchers to systematically investigate the cellular and molecular consequences of **vigilin** deficiency. By creating stable **vigilin** knockout cell lines, researchers can perform a range of downstream assays to dissect its role in specific biological pathways.

## Data Summary

The following tables summarize quantitative data from studies investigating the effects of **vigilin** depletion.

Table 1: Effect of **Vigilin** Depletion on VLDL Secretion and Plasma Lipids

Parameter	Control	Vigilin Knockdown	Percent Change	Reference
Plasma Triglycerides	Normalized to 1	Decreased	↓	<a href="#">[4]</a>
Plasma Cholesterol (VLDL/LDL)	Normalized to 1	Decreased	↓	<a href="#">[4]</a>
Hepatic Triglyceride Content	Normalized to 1	Increased	↑	<a href="#">[4]</a>
Apolipoprotein B (ApoB) Secretion	Normalized to 1	Decreased	↓	<a href="#">[12]</a>

Table 2: Effect of **Vigilin** Depletion on DNA Damage Response

Parameter	Control Cells	Vigilin-Depleted Cells	Percent Change	Reference
RAD51 Foci Formation (post-IR)	Increased	Reduced	↓	<a href="#">[2]</a> <a href="#">[3]</a>
BRCA1 Foci Formation (post-IR)	Increased	Reduced	↓	<a href="#">[2]</a> <a href="#">[3]</a>
ssDNA Formation (%)	~2.5	~1.0	~60% ↓	<a href="#">[2]</a>
Cell Survival (post-IR)	Higher	Lower	↓	<a href="#">[2]</a>

## Experimental Protocols

## Protocol 1: CRISPR-Cas9 Mediated Knockout of Vigilin (HDLBP) Gene

This protocol outlines the steps for generating a stable **vigilin** knockout cell line using CRISPR-Cas9.

### 1. Guide RNA (gRNA) Design and Synthesis:

- Design two to four gRNAs targeting the early exons of the human HDLBP gene to increase the likelihood of generating a functional knockout.<sup>[13][14]</sup> Online design tools such as Synthego's CRISPR Design Tool or Horizon Discovery's Guide RNA Configurator can be used.
- Ensure gRNAs have high on-target scores and low off-target predictions.
- Synthesize the designed gRNAs or clone them into a suitable expression vector (e.g., one that also expresses Cas9).

### 2. Cell Culture and Transfection:

- Culture the target cell line (e.g., HEK293T, HeLa) under standard conditions.
- Transfect the cells with the Cas9 nuclease and the designed gRNAs. This can be achieved using various methods, including lipid-based transfection reagents, electroporation, or lentiviral transduction.

### 3. Single-Cell Cloning and Expansion:

- Following transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-expressed with the CRISPR components. Alternatively, use limiting dilution to isolate single clones.
- Expand the single-cell clones to generate a sufficient number of cells for screening.

### 4. Validation of **Vigilin** Knockout:

- Genomic DNA Sequencing: Isolate genomic DNA from the expanded clones. Amplify the targeted region by PCR and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
- Western Blot Analysis: (See Protocol 2) Confirm the absence of **vigilin** protein expression.
- Quantitative PCR (qPCR) Analysis: (See Protocol 3) Assess the level of **vigilin** mRNA, though this is not a definitive confirmation of protein knockout.<sup>[11]</sup>

## Protocol 2: Validation of Vigilin Knockout by Western Blot

This protocol confirms the absence of **vigilin** protein in the generated knockout cell lines.[\[10\]](#)  
[\[15\]](#)

### 1. Protein Lysate Preparation:

- Harvest cells from both the parental (wild-type) and the putative knockout clones.
- Lyse the cells in RIPA buffer supplemented with protease inhibitors.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.

### 2. SDS-PAGE and Western Blotting:

- Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for **vigilin** overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use an antibody against a housekeeping protein (e.g., GAPDH,  $\beta$ -actin) as a loading control.

### 3. Data Analysis:

- A complete absence of the **vigilin** band in the knockout clones compared to the parental cell line confirms a successful knockout.

## Protocol 3: Validation of Vigilin Knockout by Quantitative PCR (qPCR)

This protocol assesses the level of **vigilin** mRNA in the knockout cell lines.

### 1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the parental and knockout cell lines using a commercial kit.
- Assess RNA quality and quantity.
- Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

### 2. qPCR:

- Prepare a qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the **vigilin** gene.
- Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Perform the qPCR reaction in a real-time PCR system.

### 3. Data Analysis:

- Calculate the relative expression of **vigilin** mRNA in the knockout clones compared to the parental cells using the  $\Delta\Delta C_t$  method. A significant reduction in mRNA levels may be observed, but the presence of mRNA does not rule out a functional protein knockout due to frameshift mutations.[\[11\]](#)

## Protocol 4: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, which can be used to assess the effect of **vigilin** knockout on cell proliferation or sensitivity to cytotoxic agents.[\[16\]](#)[\[17\]](#)

### 1. Cell Seeding:

- Seed an equal number of parental and **vigilin** knockout cells into a 96-well plate.
- Include wells with media only as a background control.

### 2. Incubation:

- Incubate the cells for the desired period (e.g., 24, 48, 72 hours). If testing sensitivity to a drug, add the compound at various concentrations after cell attachment.

### 3. MTT Addition:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

#### 4. Solubilization:

- Carefully remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

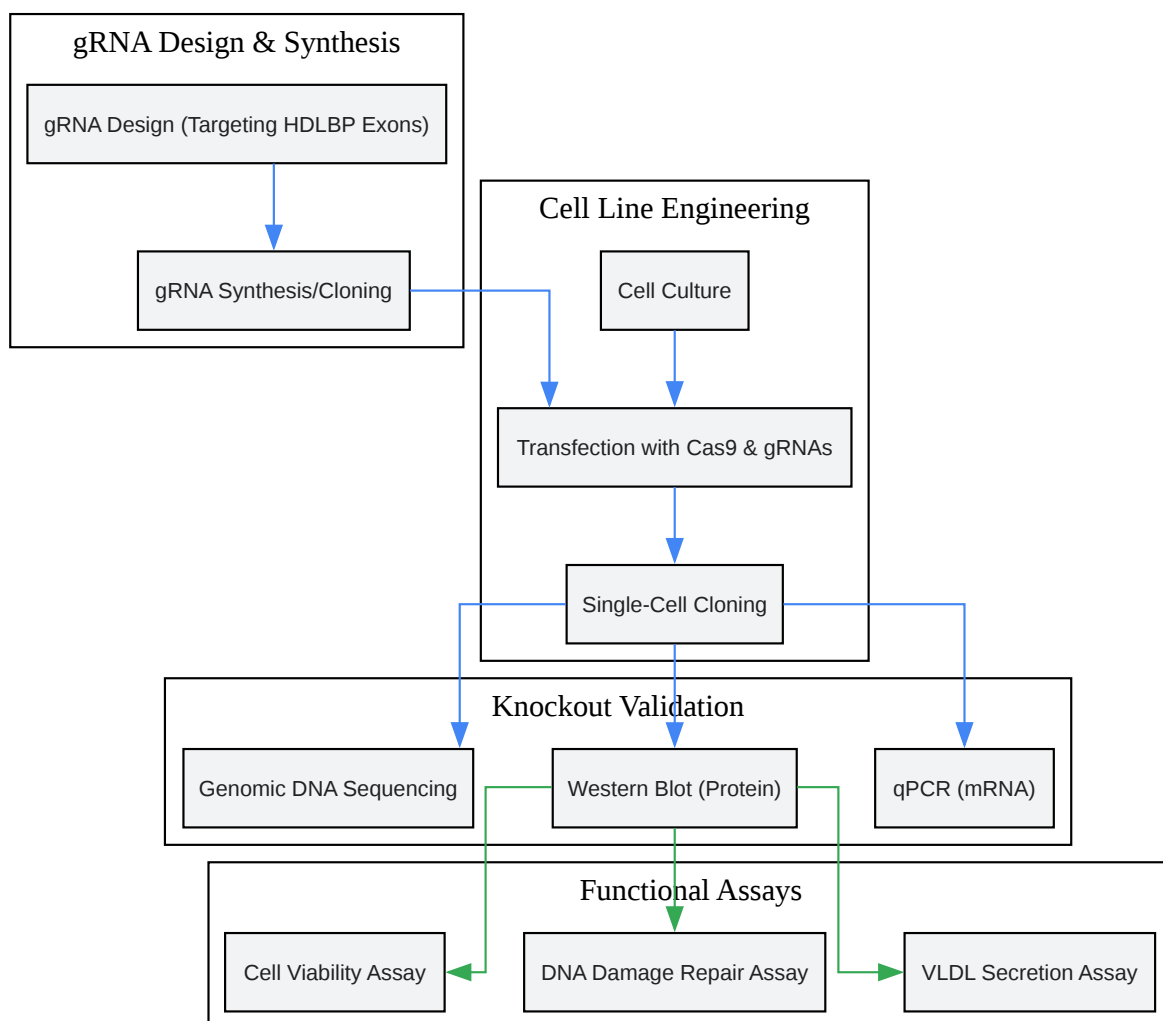
#### 5. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

#### 6. Data Analysis:

- Subtract the background absorbance and calculate the percentage of viable cells in the knockout group relative to the parental control.

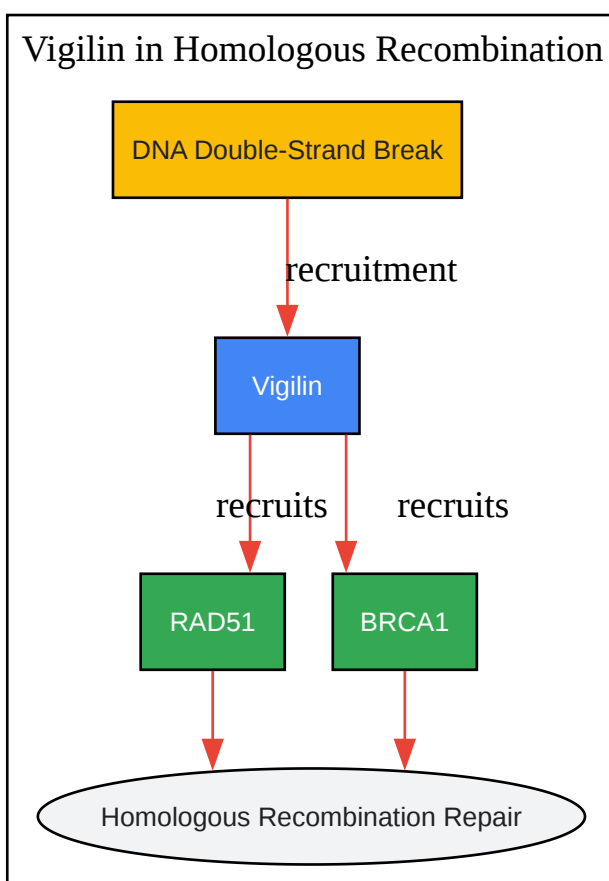
## Signaling Pathways and Experimental Workflows



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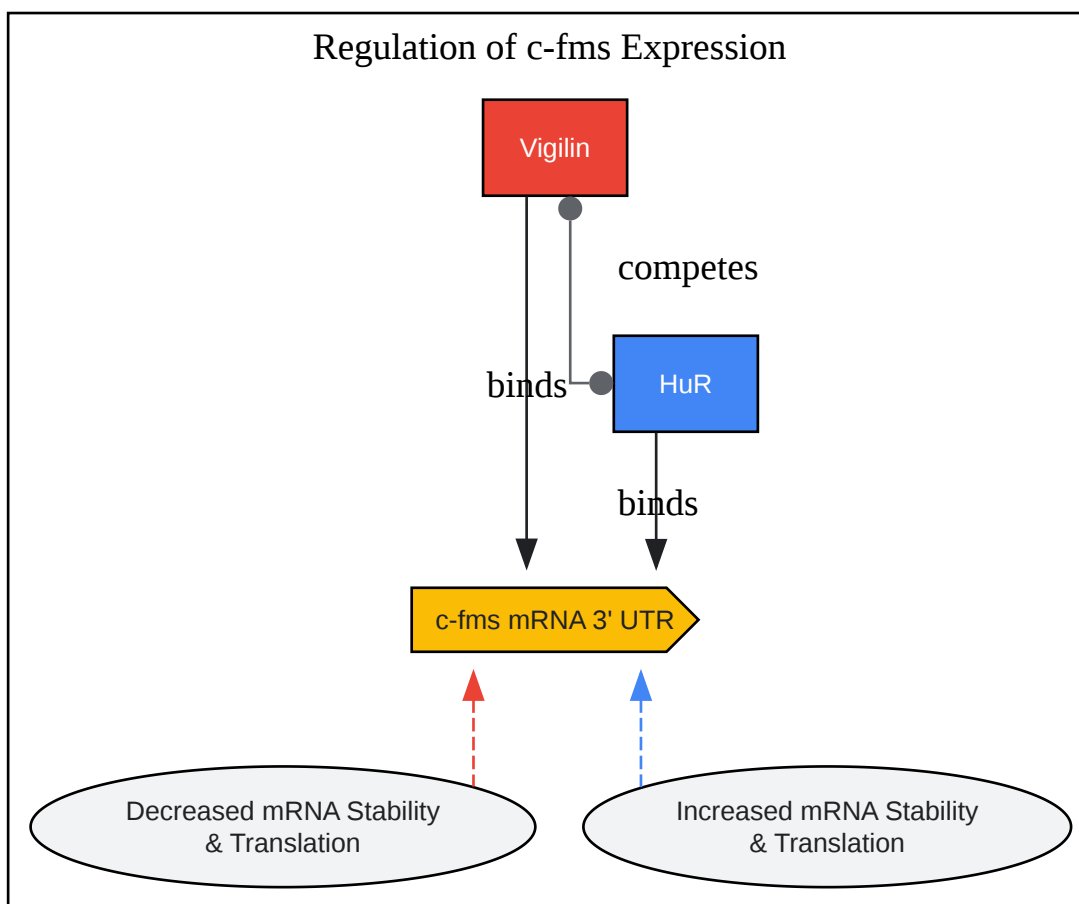
Caption: CRISPR-Cas9 workflow for studying **vigilin** function.





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Caption: Role of **vigilin** in the DNA damage repair pathway.



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Caption: Competitive regulation of c-fms mRNA by **vigilin** and HuR.

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